(S)-4-Ethyl-6-phenylmorpholin-2-one
Description
Significance of Morpholinone Heterocycles in Chemical Research
The morpholine (B109124) ring system, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a recurring motif in a vast array of biologically active compounds and a valuable building block in organic synthesis. Its unique structural and electronic properties have cemented its status as a "privileged scaffold."
In the realm of organic synthesis, morpholinones are recognized for their utility as versatile intermediates. Their inherent functionality allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. The presence of both an amine and an ether linkage within the ring, along with a ketone in the case of morpholin-2-ones, provides multiple sites for synthetic manipulation. This has made them attractive starting materials and key intermediates in the synthesis of a variety of organic molecules.
The morpholine and morpholinone cores are integral components of numerous pharmaceutical agents, acting as pharmacophores that are crucial for biological activity. mdpi.comresearchgate.net A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological or pharmacological interaction with a target receptor. The morpholine moiety can influence a drug's solubility, metabolic stability, and receptor-binding affinity. mdpi.com For instance, the well-known antibiotic Linezolid contains a morpholine ring that is vital for its antibacterial action. nih.gov The ability of the morpholine scaffold to be readily incorporated into diverse molecular frameworks has made it a favored component in the design and discovery of new therapeutic agents. mdpi.comresearchgate.net
(S)-4-Ethyl-6-phenylmorpholin-2-one: Structural Context and Research Overview
While the broader class of morpholinones is well-represented in scientific literature, specific derivatives such as this compound remain less characterized. This particular compound possesses distinct structural features that place it within a specific chemical space.
The designation "(S)" in the name of the compound immediately indicates that it is a chiral molecule. Chirality, or "handedness," is a fundamental concept in stereochemistry, referring to molecules that are non-superimposable on their mirror images. This property arises from the presence of one or more stereocenters, typically a carbon atom bonded to four different substituents.
In the case of this compound, the carbon atom at the 6-position, which bears the phenyl group, is a stereocenter. The "(S)" configuration specifies the precise three-dimensional arrangement of the substituents around this chiral center according to the Cahn-Ingold-Prelog priority rules. The presence of this stereocenter means that the compound can exist as two enantiomers: the (S)-enantiomer and the (R)-enantiomer, each potentially having different biological activities.
Interactive Table: Structural Features of this compound
| Feature | Description |
|---|---|
| Core Structure | Morpholin-2-one (B1368128) |
| Substituent at N-4 | Ethyl group |
| Substituent at C-6 | Phenyl group |
| Stereochemistry at C-6 | (S)-configuration |
| Chirality | Chiral |
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable lack of specific research focused on this compound. While studies on related 4-phenylmorpholine (B1362484) derivatives have reported on their potential anti-inflammatory and antimicrobial activities, and various other substituted morpholines have been synthesized and evaluated for a range of biological effects, dedicated research on this precise ethyl- and phenyl-substituted morpholinone is not readily found. nih.gov
The academic significance of this compound currently lies in its potential as a novel chemical entity for investigation. Its structural similarity to other biologically active morpholinones suggests that it could be a candidate for synthesis and pharmacological screening. Future research could explore its synthesis, the biological activities of its individual enantiomers, and its potential applications in medicinal chemistry or materials science. However, at present, it represents an underexplored area within the broader field of heterocyclic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-ethyl-6-phenylmorpholin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-13-8-11(15-12(14)9-13)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
ZISBOICMKLOCCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(OC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for S 4 Ethyl 6 Phenylmorpholin 2 One and Enantiopure Morpholinones
Targeted Synthesis of (S)-4-Ethyl-6-phenylmorpholin-2-one
The specific synthesis of this compound can be approached through conventional methods that rely on the sequential construction and functionalization of the morpholine (B109124) core.
Conventional Synthetic Pathways Involving Morpholine Core Functionalization
A plausible conventional, non-asymmetric pathway to synthesize 4-Ethyl-6-phenylmorpholin-2-one would typically involve the initial construction of the morpholin-2-one (B1368128) core followed by N-alkylation. A common method for forming the morpholin-2-one ring is the reaction of an appropriate amino alcohol with an α-haloacetyl halide.
For the synthesis of the 6-phenylmorpholin-2-one (B12116571) intermediate, one could start from 2-amino-1-phenylethanol (B123470). This chiral amino alcohol can be reacted with chloroacetyl chloride. The amino group of 2-amino-1-phenylethanol would first act as a nucleophile, attacking the acyl chloride to form an amide. Subsequent intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride, would lead to the formation of the 6-phenylmorpholin-2-one ring.
The final step in this conventional sequence is the N-alkylation of the 6-phenylmorpholin-2-one intermediate. This can be achieved by reacting the secondary amine within the morpholinone ring with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a non-nucleophilic base to yield the target compound, 4-Ethyl-6-phenylmorpholin-2-one. To obtain the desired (S)-enantiomer, one would need to start with the corresponding enantiomerically pure (R)-2-amino-1-phenylethanol, assuming an inversion of stereochemistry during the cyclization, or more reliably, perform a chiral separation of the final racemic product.
Catalytic Asymmetric Synthesis of Chiral Morpholinone Scaffolds
Modern synthetic chemistry has seen a significant shift towards catalytic asymmetric methods, which allow for the direct formation of chiral molecules with high enantioselectivity, avoiding the need for chiral auxiliaries or resolution of racemic mixtures.
Chiral Phosphoric Acid-Catalyzed Enantioselective Approaches
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations, including the synthesis of chiral heterocycles. acs.org Their utility in constructing chiral morpholinones has been demonstrated through innovative domino reactions.
A significant breakthrough in the catalytic asymmetric synthesis of morpholinones involves a domino [4+2] heteroannulation reaction. nih.gov This process, catalyzed by a chiral phosphoric acid, allows for the efficient construction of the morpholinone core from simple starting materials. The reaction proceeds between an aryl or alkylglyoxal and a 2-(arylamino)ethan-1-ol. nih.gov
The proposed mechanism commences with the condensation of the glyoxal (B1671930) and the amino alcohol to form a reactive α-iminium hemiacetal intermediate. nih.govthieme-connect.com The chiral phosphate (B84403) anion then controls the stereochemistry of the subsequent intramolecular cyclization. This domino sequence, combining multiple bond-forming events in a single pot, offers a highly atom-economical and efficient route to chiral morpholinones.
Following the initial [4+2] heteroannulation, a key step in the formation of C3-substituted morpholinones is a 1,2-aryl or alkyl shift, which is formally an asymmetric aza-benzilic ester rearrangement. nih.govthieme-connect.com This rearrangement of the cyclic α-iminium hemiacetal intermediate is a kinetically controlled process that dictates the final substitution pattern of the morpholinone ring. thieme-connect.com The chiral phosphoric acid catalyst plays a crucial role in inducing the enantioselectivity of this rearrangement, leading to the formation of the desired enantiomer of the C3-substituted morpholinone. nih.gov This methodology has been successfully applied to the synthesis of biologically active molecules, such as the neurokinin-1 receptor antagonist L-742,694, demonstrating its practical utility. nih.gov
A variety of C3-substituted morpholin-2-ones can be synthesized with good to high yields and enantioselectivities using this method. The reaction conditions and outcomes for a selection of substrates are summarized in the table below.
| Entry | R Group | Ar Group | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Phenyl | 4-Methoxyphenyl | 85 | 95:5 |
| 2 | 4-Fluorophenyl | 4-Methoxyphenyl | 91 | 96:4 |
| 3 | 2-Naphthyl | 4-Methoxyphenyl | 88 | 94:6 |
| 4 | Cyclohexyl | 4-Methoxyphenyl | 75 | 92:8 |
Table 1: Selected examples from the chiral phosphoric acid-catalyzed synthesis of C3-substituted morpholin-2-ones. Data sourced from related studies. nih.govthieme-connect.com
Brønsted Acid-Catalyzed Enantioselective Protocols for Morpholinone Formation
While chiral phosphoric acids have shown great promise, other Brønsted acids have also been explored for the enantioselective synthesis of nitrogen-containing heterocycles. chemrxiv.org The general principle involves the activation of a substrate by the chiral Brønsted acid, followed by a stereocontrolled reaction. chemrxiv.org
In the context of morpholinone synthesis, a Brønsted acid could potentially catalyze the condensation of an amino alcohol with a suitable carbonyl compound, followed by a cyclization step. The enantioselectivity would be imparted by the chiral environment created by the catalyst. Although less specifically documented for 4,6-disubstituted morpholin-2-ones compared to chiral phosphoric acid catalysis, the development of novel chiral Brønsted acids and their application in asymmetric catalysis is an active area of research. chemrxiv.org For instance, quinine-derived urea (B33335) catalysts have been used in a one-pot synthesis of 3-substituted morpholin-2-ones via a sequential Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization. acs.org This highlights the potential of various Brønsted acid systems in accessing these important heterocyclic scaffolds.
Stereocontrolled Synthesis of Functionalized Morpholinone Derivatives
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For morpholinones, several key strategies have been developed to introduce and maintain chirality, functionalize the heterocyclic ring, and construct complex architectures like spirocycles.
Racemization-Free Methodologies from Chiral Precursors (e.g., α-Amino Acids)
A significant advancement in the synthesis of chiral morpholinones involves the use of readily available α-amino acids as starting materials, ensuring the retention of stereochemical integrity throughout the synthetic sequence. A robust method involves the base-mediated cyclization of N-protected α-amino acids with reagents like 1,2-dibromoethane. thieme-connect.com This approach is noted for its simplicity and efficiency, affording the desired morpholinone derivatives in good yields and high enantiomeric purity. thieme-connect.comthieme-connect.com
The choice of protecting group on the α-amino acid is critical to prevent racemization. For instance, alkoxycarbonyl groups such as 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) are commonly employed. nih.govnih.gov The activation of the carboxylic acid moiety for amide bond formation is a step where racemization can occur, particularly for certain amino acids like histidine, cysteine, and serine. nih.gov However, careful selection of coupling reagents and reaction conditions can suppress this side reaction. nih.gov One effective strategy is the use of propylphosphonic anhydride (B1165640) (T3P®) in the presence of a mild base, which has been shown to facilitate racemization-free synthesis. nih.gov
A general, racemization-free route starting from N-protected chiral α-amino acids is the cyclization with a 1,2-dihaloethane using a base like potassium carbonate. thieme-connect.com This method has proven effective for a range of substrates, consistently yielding enantiomerically pure products. thieme-connect.comresearchgate.net
Table 1: Representative Yields for Racemization-Free Synthesis of N-Protected Morpholinones
| N-Protecting Group | α-Amino Acid Precursor | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| Boc | D-Phenylalanine | Good | >99 |
| Ts | L-Phenylalanine | 92 | >99 |
| Boc | L-Alanine | 85 | >99 |
| Ts | L-Valine | 88 | >99 |
Data synthesized from findings in referenced literature. thieme-connect.comnih.gov
Cyclizative Rearrangements for the Formation of Aza-Quaternary Stereocenters
The construction of aza-quaternary stereocenters—a carbon atom bonded to a nitrogen and four other non-hydrogen atoms—represents a significant synthetic challenge. Innovative cyclizative rearrangement reactions have been developed to address this, enabling the synthesis of complex morpholinone structures.
One powerful method is a chiral phosphoric acid-catalyzed enantioselective reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. nih.gov This process proceeds through a domino [4+2] heteroannulation, forming a cyclic α-iminium hemiacetal intermediate. This intermediate then undergoes a 1,2-aryl or 1,2-alkyl shift in what is described as an asymmetric aza-benzilic ester rearrangement. nih.gov This catalytic, enantioselective method provides access to C3-substituted morpholinones with high stereocontrol. nih.gov
Another approach involves the phase-transfer-catalyzed alkylation of α-amino acid derivatives using a chiral quaternary ammonium (B1175870) bromide as the catalyst. nih.gov This strategy allows for the practical asymmetric synthesis of aza-cyclic amino acid derivatives that possess quaternary stereocenters. nih.gov Subsequent transformations of the resulting products can be performed with high diastereoselectivity to create multiple stereocenters. nih.gov
Oxidative Imidation for C-H Functionalization of Morpholin-2-ones
Direct C-H functionalization is a highly desirable and atom-economical strategy for elaborating core molecular scaffolds. For morpholin-2-ones, oxidative imidation has emerged as a mild and sustainable method for introducing new C-N bonds. dntb.gov.uamdpi.com
This transformation is achieved through a cross-dehydrogenative coupling (CDC) reaction between a morpholinone and a cyclic imide. dntb.gov.ua The reaction is typically catalyzed by an earth-abundant copper salt, such as copper(I) chloride, in the presence of a mild acid. mdpi.com A key feature of this method is the use of molecular oxygen as the sole, environmentally benign oxidant, which avoids the formation of stoichiometric by-products. mdpi.com This regioselective C-N coupling reaction proceeds under mild conditions and provides the functionalized morpholinone products in high yields. dntb.gov.uamdpi.com These products can serve as valuable intermediates for further synthetic manipulations. dntb.gov.ua
Table 2: Conditions for Oxidative C-N Coupling of Morpholinones with Imides
| Morpholinone Substrate | Imide Substrate | Catalyst | Oxidant | Temperature (°C) | Yield |
|---|---|---|---|---|---|
| N-Boc-morpholin-2-one | Phthalimide | Cu(I)Cl | O₂ | 60-80 | High |
| N-Ethyl-morpholin-2-one | Succinimide | Cu(I)Cl | O₂ | 60-80 | High |
Data based on the general procedure described in the referenced literature. mdpi.com
Synthesis of Spiro-Morpholinones from Glycopyranosylidene Derivatives
Spiro-morpholinones, which feature a spirocyclic junction containing a nitrogen atom, are a unique class of compounds with complex three-dimensional structures. Synthetic routes to these molecules have been systematically explored, particularly starting from carbohydrate-derived precursors. nih.govunideb.hu
One successful strategy utilizes O-peracylated hept-2-ulopyranosonamide derivatives. nih.gov A Koenigs-Knorr type glycosylation of an alcohol (like 2-chloroethanol, allyl alcohol, or propargyl alcohol) with a (glyculosylbromide)onamide furnishes the corresponding glycoside. nih.govunideb.hu In the case of the 2-chloroethyl glycoside, treatment with a base such as potassium carbonate induces ring closure to form the desired spiro-morpholinone. nih.gov
A novel method for constructing the morpholine ring involves the ozonolysis of (allyl glyculosid)onamides, which yields spiro-5-hydroxymorpholinones. nih.govunideb.hu These hydroxylated intermediates can be further manipulated through oxidation to give morpholine-3,5-diones or through acid-catalyzed elimination to produce 5,6-didehydro-morpholin-3-ones. nih.gov The protecting groups on the sugar moiety can be removed under Zemplén deacylation conditions to provide the final deprotected spiro-morpholinone derivatives. nih.govresearchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2-dibromoethane |
| 2-chloroethanol |
| Allyl alcohol |
| Propargyl alcohol |
| Potassium carbonate |
| Copper(I) chloride |
| N-Boc-morpholin-2-one |
| N-Ethyl-morpholin-2-one |
| Phthalimide |
| Succinimide |
| 5,6-didehydro-morpholin-3-one |
Advanced Characterization and Stereochemical Elucidation of S 4 Ethyl 6 Phenylmorpholin 2 One and Analogues
Spectroscopic Techniques for Stereochemical Assignment
The three-dimensional arrangement of atoms in chiral morpholinones is a key determinant of their properties. Spectroscopic methods provide the necessary tools to elucidate this stereochemistry with high precision.
Application of Nuclear Overhauser Effect Difference (NOEDIFF) Spectroscopy for Relative Configuration
Nuclear Overhauser Effect (NOE) based NMR experiments are powerful for determining the spatial proximity of atoms within a molecule, which is crucial for assigning the relative configuration of stereocenters. iupac.orgwikipedia.orgucl.ac.uk In a 1D NOEDIFF experiment, selective irradiation of a specific proton resonance will lead to an enhancement of the signal intensity of other protons that are close in space (typically within 5 Å). libretexts.org
For a molecule like (S)-4-Ethyl-6-phenylmorpholin-2-one, the morpholinone ring typically adopts a chair conformation. nih.gov In this conformation, the substituents at the C4 (ethyl) and C6 (phenyl) positions can be either axial or equatorial. NOEDIFF experiments can help determine their relative orientation. For instance, irradiation of the methine proton at C6 would be expected to show an NOE enhancement to the protons of the ethyl group at N4 if they are on the same face of the ring (i.e., both are pseudo-equatorial or one is pseudo-equatorial and the other pseudo-axial but still in proximity). Conversely, a lack of such an NOE would suggest a trans relationship between these substituents. The observation of NOEs between the C6 proton and specific protons on the morpholine (B109124) ring can further solidify the conformational assignment. nih.gov
Absolute Configuration Determination via Mosher's Method and Electronic Circular Dichroism (ECD)
While NOEDIFF can establish the relative arrangement of substituents, it cannot determine the absolute configuration (R/S) of a chiral center. For this, specialized techniques like Mosher's method and Electronic Circular Dichroism are employed.
Mosher's Method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines. nih.govumn.eduspringernature.com The method involves the derivatization of the chiral substrate with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. nih.govumn.edu Although this compound itself does not have a hydroxyl or primary/secondary amine group suitable for direct derivatization, synthetic precursors or analogues with such functionalities could be analyzed using this method. The underlying principle is that the phenyl group of the MTPA reagent will have a shielding or deshielding effect on the protons of the substrate in the resulting diastereomeric esters. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomeric derivatives, the absolute configuration can be deduced. researchgate.netmdpi.com
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is highly sensitive to the absolute configuration of the molecule. The experimental ECD spectrum is typically compared with the theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. This method is particularly valuable as it does not require chemical derivatization of the analyte.
Comprehensive Structural Analysis of Complex Morpholinone Adducts
In various chemical and biological contexts, morpholinones can form adducts with other molecules. The precise structural characterization of these adducts is crucial for understanding their formation and properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
High-resolution NMR spectroscopy is an unparalleled tool for distinguishing between isomers, including constitutional isomers, diastereomers, and enantiomers (the latter typically after derivatization with a chiral agent). oxinst.com For complex morpholinone adducts, which may exist as a mixture of isomers, a combination of 1D and 2D NMR experiments is employed.
¹H and ¹³C NMR: The number of signals, their chemical shifts, coupling constants, and integration in ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure and can often differentiate between isomers. mdpi.com
2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to establish the connectivity of atoms. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the complete carbon skeleton and identifying points of attachment in an adduct.
By meticulously analyzing these NMR datasets, it is possible to distinguish between different isomeric forms of a morpholinone adduct and fully elucidate their connectivity and relative stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For complex morpholinone adducts, HRMS is used to confirm the molecular formula. By comparing the experimentally measured exact mass to the calculated exact mass for a proposed formula, it is possible to verify the elemental composition. This information is complementary to the structural details obtained from NMR and is a cornerstone of modern chemical analysis.
Computational and Theoretical Studies on S 4 Ethyl 6 Phenylmorpholin 2 One and Morpholinone Frameworks
Quantum Chemical Investigations of Molecular Electronic Structure
Quantum chemical methods are employed to study the electron distribution and energy levels within a molecule, which fundamentally determine its geometry, stability, and reactivity.
The conformational analysis of morpholinone frameworks, analogous to cyclohexane (B81311) systems, typically reveals a preference for non-planar structures to alleviate ring strain. The most common low-energy conformation for a six-membered morpholine (B109124) ring is the "chair" form. In the case of (S)-4-Ethyl-6-phenylmorpholin-2-one, the substituents—an ethyl group on the nitrogen (N4) and a phenyl group at the chiral center (C6)—introduce significant steric considerations.
DFT calculations can precisely model the energetic landscape of the molecule. By systematically rotating the bonds and calculating the potential energy at each step, a potential energy surface is generated. The minima on this surface correspond to stable conformers. For this compound, the key variables are the orientation of the ethyl and phenyl groups relative to the morpholinone ring. The phenyl group at the C6 position can adopt either an axial or an equatorial position. DFT calculations, supported by experimental data from related substituted cyclic compounds, consistently show that bulky substituents prefer the equatorial position to minimize steric hindrance, specifically avoiding 1,3-diaxial interactions that would destabilize the molecule. chemrxiv.org Therefore, the most stable conformer of this compound is predicted to be a chair-like structure with the large phenyl group in an equatorial orientation.
Table 1: Key Aspects of DFT in Conformational Analysis
| Parameter | Description | Relevance to this compound |
| Geometric Optimization | Process of finding the lowest energy arrangement of atoms. | Determines the bond lengths, bond angles, and torsion angles for the most stable chair-like conformation. |
| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Identifies all stable conformers and the energy barriers between them. |
| Steric Hindrance | Repulsive interactions between non-bonded atoms in close proximity. | The equatorial placement of the phenyl group is favored to avoid destabilizing steric clashes with the ring. |
| Basis Set Selection | The set of functions used to build molecular orbitals. | Higher-level basis sets (e.g., 6-31G(d,p)) provide more accurate energy and geometry predictions. |
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as those measured by UV-Visible spectroscopy. researchgate.netrsc.org This method calculates the energies of electronic transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). rsc.org
For a molecule like this compound, the primary chromophores—parts of the molecule that absorb light—are the phenyl ring and the carbonyl group (C=O) of the lactam. TDDFT calculations can predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength). nih.gov These calculations reveal that the lowest energy electronic transitions are typically π → π* transitions associated with the aromatic system of the phenyl group. rsc.org The specific energies of these transitions are sensitive to the molecule's conformation and its electronic structure. A detailed analysis of the molecular orbitals involved can clarify the nature of each transition, for instance, identifying it as an intramolecular charge transfer. rsc.org The accuracy of TDDFT predictions is highly dependent on the choice of the exchange-correlation functional, with hybrid functionals often providing results in good agreement with experimental data. rsc.orgnih.gov
Table 2: Typical Output from TDDFT Calculations for Electronic Spectra
| Parameter | Description | Predicted Data for this compound |
| Excitation Energy (eV) | The energy difference between the ground state and an excited state. | Predicts the energy required for electronic transitions, primarily within the phenyl chromophore. |
| Wavelength (nm) | The wavelength of light corresponding to the excitation energy. | Corresponds to the position of absorption bands in the UV-Vis spectrum. |
| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a given electronic transition. | Predicts the intensity of the corresponding absorption peak. A higher value means a more intense peak. |
| Major Orbital Contributions | The specific molecular orbitals involved in the electronic transition (e.g., HOMO -> LUMO). | Characterizes the nature of the absorption (e.g., π → π* or n → π*). |
Molecular Dynamics and Ligand-Target Interaction Modeling
While quantum chemistry describes the intrinsic properties of a molecule, molecular dynamics and docking simulations are used to model its interactions with biological macromolecules, which is fundamental to fields like drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. gyanvihar.orgnih.gov This method is instrumental in rational drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target. For this compound, docking studies can be performed to identify potential protein targets and to understand the structural basis of its biological activity.
The process involves placing the 3D structure of the ligand into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography). A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), which ranks different binding poses. gyanvihar.org A more negative score typically indicates a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov For instance, the phenyl group of this compound could form hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket, while the carbonyl oxygen could act as a hydrogen bond acceptor. nih.govnih.gov
Table 3: Information Derived from Molecular Docking Studies
| Parameter | Description | Application to this compound |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's binding site. | Shows how the ethyl and phenyl groups orient themselves to maximize favorable interactions. |
| Binding Affinity/Score | A numerical score representing the predicted strength of the ligand-receptor interaction. | Used to rank its potential efficacy against different biological targets compared to known inhibitors. |
| Key Interactions | Identification of specific non-covalent bonds (H-bonds, hydrophobic contacts, etc.). | Details which amino acid residues are critical for binding, guiding future chemical modifications. |
| Target Validation | Evaluating the potential of a protein to be a therapeutic target for the ligand. | Helps to hypothesize the mechanism of action by identifying high-affinity protein partners. nih.govmdpi.com |
The concepts of conformational analysis and molecular docking are intrinsically linked. The conformational landscape, or the collection of stable, low-energy shapes a molecule can adopt, directly influences its ability to be recognized by and bind to a biological target. nih.gov A molecule must adopt a specific conformation—the "bioactive conformation"—to fit optimally into a receptor's binding site.
Stereochemistry plays a paramount role in this process. The "(S)" designation at the C6 carbon of this compound is not a trivial detail; it defines the absolute three-dimensional arrangement of the phenyl group. Enantiomers (mirror-image stereoisomers) often have drastically different biological activities because protein binding sites are themselves chiral. The specific spatial orientation of the phenyl group in the (S)-enantiomer will determine whether it can engage in the necessary stabilizing interactions within a chiral binding pocket. The (R)-enantiomer, with its phenyl group pointing in the opposite direction, may be unable to fit or may bind with much lower affinity.
Therefore, understanding the conformational preferences (e.g., the equatorial phenyl group in a chair conformation) combined with the fixed stereochemistry at the chiral center is essential for accurately modeling molecular recognition events. Computational studies that integrate both DFT-level conformational analysis and molecular docking provide a comprehensive picture of how the specific 3D structure of this compound governs its potential interactions with biological systems.
Investigation of Biological Activities and Underlying Mechanisms of Morpholinone Derivatives
Antimicrobial Activity Research
Morpholine (B109124) derivatives have been a subject of interest for their ability to combat microbial infections, targeting both bacteria and fungi through various mechanisms.
The antibacterial action of morpholine derivatives has been attributed to several mechanisms. One key mode of action involves the inhibition of essential cellular processes necessary for bacterial proliferation. arxiv.org For instance, some morpholine-containing compounds have been found to interfere with folic acid synthesis, a pathway crucial for bacterial growth. researchgate.net Additionally, peptide-conjugated morpholino oligomers (MOs) have been designed as antisense agents that bind to target mRNA in bacteria, thereby inhibiting translation initiation and subsequent protein synthesis. nih.gov The effectiveness of these derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains. nih.govnih.gov
A study on 4-(2-aminoethyl) morpholine derivatives showed that they exhibited good inhibitory action against several gram-positive and gram-negative bacterial strains. researchgate.net The antimicrobial activity of these compounds is often assessed using methods like the filter paper disc diffusion method to measure the zone of inhibition. ej-chem.org
Table 1: Examples of Antibacterial Activity of Morpholine Derivatives
| Bacterial Strain | Type | Compound Type | Observation | Reference(s) |
|---|---|---|---|---|
| Bacillus subtilis | Gram-positive | 4-(2-aminoethyl) morpholine derivatives | Varied inhibition | researchgate.net |
| Staphylococcus aureus | Gram-positive | Photodynamic porphyrin | High activity | nih.gov |
| Escherichia coli | Gram-negative | Phenothiazinyl pyrimidines | Moderate to high activity | ej-chem.org |
| Pseudomonas aeruginosa | Gram-negative | Photodynamic porphyrin | High activity under irradiation | nih.gov |
This table is interactive and can be sorted by clicking on the headers.
A significant mechanism of antifungal action for morpholine derivatives is the disruption of the ergosterol (B1671047) biosynthesis pathway. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately cell death. mdpi.com Morpholine antifungals, such as fenpropimorph, act on two key enzymes in this pathway: sterol Δ¹⁴ reductase and sterol Δ⁸-Δ⁷ isomerase. nih.govnih.gov This dual-target action makes it more difficult for fungi to develop resistance. nih.gov
The inhibition of these enzymes leads to an accumulation of toxic sterol precursors and a deficiency of ergosterol, which is detrimental to the fungal cell. researchgate.net While clinically used morpholines like amorolfine (B1665469) are effective, their application is often limited to topical use due to rapid metabolism in the body. nih.gov Research into silicon-incorporated morpholine analogues has shown promising results, with some compounds exhibiting superior fungicidal potential compared to existing drugs. nih.gov
Antineoplastic and Antiproliferative Effects
The morpholine ring is a key structural feature in numerous compounds developed for cancer therapy. nih.gov These derivatives have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.
A wide range of morpholine-based compounds have demonstrated significant cytotoxic activity against various cancer cell lines. For example, morpholine-substituted quinazoline (B50416) derivatives have shown potent activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Similarly, morpholine-substituted tetrahydroquinoline derivatives have exhibited strong and selective cytotoxicity against lung, breast, and triple-negative breast cancer cell lines. mdpi.com
The antiproliferative effects of these compounds are often evaluated using assays like the MTT assay to determine the IC₅₀ (half-maximal inhibitory concentration) values. nih.govmdpi.com Some morpholine derivatives have shown IC₅₀ values in the micromolar and even nanomolar range, indicating high potency. nih.govnih.gov
Table 2: Antiproliferative Activity of Selected Morpholine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| Morpholine substituted quinazoline (AK-3) | A549 | 10.38 ± 0.27 µM | nih.gov |
| Morpholine substituted quinazoline (AK-3) | MCF-7 | 6.44 ± 0.29 µM | nih.gov |
| Morpholine substituted quinazoline (AK-10) | MCF-7 | 3.15 ± 0.23 µM | nih.gov |
| Morpholine-substituted tetrahydroquinoline (10e) | A549 | 0.033 ± 0.003 µM | mdpi.com |
| Morpholinone MDM2 inhibitor (AM-8735) | SJSA-1 (osteosarcoma) | 25 nM | nih.gov |
This table is interactive and can be sorted by clicking on the headers.
A key target for some morpholinone-based anticancer agents is the MDM2-p53 protein-protein interaction. nih.gov The p53 protein is a critical tumor suppressor, and its activity is often inhibited by the MDM2 protein in cancer cells. nih.gov By inhibiting the MDM2-p53 interaction, these compounds can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov
Novel morpholinone inhibitors have been developed that show remarkable biochemical and cellular potency in disrupting this interaction. nih.gov For instance, the morpholinone inhibitor AM-8735 displayed an HTRF IC₅₀ of 0.4 nM, demonstrating its high affinity for MDM2. nih.gov Another important pathway targeted by morpholine derivatives is the PI3K/mTOR pathway, which is crucial for cancer cell growth and survival. mdpi.comnih.govkoha-ptfs.co.uk
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of morpholine derivatives. nih.gove3s-conferences.org These studies have revealed that specific substitutions on the morpholine ring and associated scaffolds can significantly impact activity. For example, in a series of morpholine-substituted quinazolines, the presence of certain groups at specific positions was found to be critical for their cytotoxic effects. e3s-conferences.org
For MDM2 inhibitors, changing from a piperidinone to a morpholinone core was found to have a significant positive impact on both potency and metabolic stability. nih.gov SAR studies also help in understanding how these molecules interact with their biological targets, guiding the design of more effective and selective anticancer drugs. e3s-conferences.orgnih.govresearchgate.net The incorporation of moieties like trifluoromethyl and morpholine has been shown to enhance the selectivity and potency of some tetrahydroquinoline derivatives. mdpi.com
Neurobiological and Receptor-Mediated Activities
The morpholine moiety is frequently found in compounds active in the central nervous system (CNS). nih.gov It can enhance potency, act as a scaffold to correctly position pharmacophoric groups, and modulate pharmacokinetic and pharmacodynamic properties. nih.gov
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. tandfonline.comnih.gov Compounds that can protect neurons from damage are of significant therapeutic interest. Research into morpholine-containing compounds has revealed their potential to modulate key enzymes implicated in neurodegenerative processes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). tandfonline.com
For instance, certain anti-Parkinsonian dopamine (B1211576) D2/D3 agonists with a complex molecular structure that includes a different heterocyclic system have demonstrated neuroprotective properties in animal models of Parkinson's disease. nih.gov These compounds were shown to protect dopaminergic cells from toxicity. nih.gov While direct studies on the neuroprotective potential of (S)-4-Ethyl-6-phenylmorpholin-2-one are not widely available in the public domain, the known neuroprotective effects of other heterocyclic compounds acting on similar pathways suggest a potential area for future investigation.
The interaction of a compound with its biological target is defined by its binding kinetics and selectivity. A recent study reported the synthesis and structure-activity relationship of a series of chiral alkoxymethyl morpholine analogs as potent and selective antagonists for the dopamine D4 receptor (D4R). nih.gov One of the lead compounds from this series demonstrated high selectivity, with less than 10% inhibition at other dopamine receptors (D1, D2L, D2S, D3, and D5) when tested at a concentration of 1 µM. nih.gov
While specific binding kinetic data for this compound is not detailed in the available literature, the data from analogous structures highlights the potential for developing highly selective morpholine-based ligands. The table below illustrates the selectivity profile of a representative potent and selective D4 receptor antagonist from the study.
Table 1: Dopamine Receptor Selectivity Profile of a Chiral Alkoxymethyl Morpholine Analog
| Receptor Subtype | % Inhibition at 1 µM |
|---|---|
| D1 | <10% |
| D2L | <10% |
| D2S | <10% |
| D3 | <10% |
| D5 | <10% |
Data sourced from a study on chiral alkoxymethyl morpholine analogs. nih.gov
Dopamine agonists, which activate dopamine receptors, are crucial in treating conditions like Parkinson's disease. wikipedia.orgnih.gov These agonists are broadly classified into D1-like and D2-like receptor families. wikipedia.org The D2-like family, which includes D2, D3, and D4 receptors, is a common target for these drugs. wikipedia.org
While direct evidence of this compound acting as a dopamine agonist is limited in publicly accessible research, studies on analogous structures provide valuable insights. For example, a series of 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines, which are structurally distinct but also nitrogen-containing heterocycles, have been evaluated for their binding affinity at dopamine receptors. nih.gov Several of these compounds displayed mixed dopaminergic/serotonergic activity in the nanomolar range, with their affinity strongly influenced by the substituents on the benzimidazole (B57391) ring. nih.gov One compound in this series was identified as the most potent competitor for the D2 receptor with a Kᵢ value of 3.5 nM. nih.gov
The development of potent and selective agonists for specific dopamine receptor subtypes, such as the D3 receptor, is an active area of research for providing neuroprotection in Parkinson's disease. nih.gov
Spleen tyrosine kinase (Syk) is a critical signaling molecule in various immune cells and is considered a promising target for treating inflammatory disorders and certain cancers. nih.govnih.gov Several inhibitors of Syk have been developed and investigated. For instance, the compound BAY 61-3606 was identified as a potent and selective Syk kinase inhibitor with a Kᵢ of 7.5 nM. nih.gov This compound effectively blocked degranulation in mast cells with IC₅₀ values ranging from 5 to 46 nM. nih.gov Another Syk inhibitor, PRT062607, has been shown to completely inhibit Syk activity in whole-blood assays and has an IC₅₀ of 205 nM for the inhibition of FcεRI-mediated basophil degranulation. nih.gov
Table 2: Inhibitory Activity of Selected Syk Inhibitors
| Compound | Target | Kᵢ | IC₅₀ |
|---|---|---|---|
| BAY 61-3606 | Syk Kinase | 7.5 nM | 5-46 nM (mast cell degranulation) |
| PRT062607 | Syk Kinase | Not Reported | 205 nM (basophil degranulation) |
Data compiled from separate studies on Syk inhibitors. nih.govnih.gov
Other Significant Biological Activities within the Morpholine Class
The versatility of the morpholine scaffold extends beyond neurobiological targets to include the modulation of various enzymes. e3s-conferences.org
The morpholine ring is a key feature in many inhibitors of enzymes like monoamine oxidase (MAO) and various tyrosine kinases. nih.govtandfonline.com The modulation of these enzymes is a therapeutic strategy for a range of conditions, including neurodegenerative diseases and cancer. tandfonline.comnih.gov
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition can be beneficial in treating depression and Parkinson's disease. nih.gov Morpholine-based chalcones have been investigated as potent and selective inhibitors of MAO-B. nih.govresearchgate.net In one study, a series of nine morpholine-containing compounds were evaluated, with the most potent compound (MO1) exhibiting an IC₅₀ value of 0.030 µM for MAO-B. nih.govresearchgate.net This particular compound was found to be a reversible and mixed-type inhibitor of MAO-B with a Kᵢ of 0.018 µM. nih.govresearchgate.net
Table 3: Inhibitory Activity of Morpholine-Based Chalcones against MAO-A and MAO-B
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
|---|---|---|
| MO1 | >40 | 0.030 |
| MO7 | 7.1 | 0.25 |
Data from a study on morpholine-based chalcones. nih.govresearchgate.net
Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) are involved in cell signaling pathways that regulate cell growth and survival. nih.govnih.gov Aberrant activation of these kinases is a hallmark of many cancers, making them important drug targets. nih.gov The morpholine group is a common feature in PI3K inhibitors, a family of lipid kinases that are a subclass of tyrosine kinases. nih.gov For example, ZSTK474 is a pan-Class I PI3K inhibitor containing two morpholine groups. nih.gov Structure-activity relationship studies on ZSTK474 derivatives have shown that replacement of one of the morpholine groups can impact the inhibitory activity against different PI3K isoforms. nih.gov
Cardiovascular Effects (e.g., Vasodilator, Cardiac Stimulant Properties)
Extensive literature searches did not yield any specific scientific data on the cardiovascular effects of the compound This compound . While the broader class of morpholine and morpholinone derivatives has been investigated for a wide range of pharmacological activities, research detailing the vasodilator or cardiac stimulant properties of this particular molecule is not publicly available in the reviewed scientific literature.
Therefore, the presentation of detailed research findings and data tables specifically for this compound, as requested, cannot be fulfilled at this time.
Structure Activity Relationship Sar and Derivative Design for S 4 Ethyl 6 Phenylmorpholin 2 One Scaffold
Comparative Analysis of (S)-4-Ethyl-6-phenylmorpholin-2-one with Analogues
The biological activity of the this compound scaffold is highly dependent on the nature of the substituents at various positions of the morpholinone core. By drawing comparisons with structurally related compounds, such as the fungicide fenpropimorph, which also contains a substituted morpholine (B109124) ring, we can infer the influence of these modifications.
Influence of Substituent Variation on Biological Activity and Selectivity
The substituents at the nitrogen (N-4) and carbon (C-6) positions of the morpholin-2-one (B1368128) ring are pivotal in determining the compound's biological activity and selectivity.
N-4 Position: The ethyl group at the N-4 position plays a significant role in the molecule's interaction with its biological target. The size and lipophilicity of the N-alkyl substituent can modulate the binding affinity. For instance, in related morpholine derivatives like fenpropimorph, alterations in the N-substituent have been shown to impact its inhibitory activity against sterol biosynthesis enzymes. While direct data on this compound is limited, analogous SAR studies on other heterocyclic compounds suggest that small alkyl groups like ethyl are often optimal for fitting into specific binding pockets.
C-6 Position: The phenyl group at the C-6 position is another critical determinant of activity. The aromatic nature of this substituent allows for potential π-π stacking interactions with aromatic residues in the target protein. The substitution pattern on this phenyl ring can further refine the biological activity. Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the molecule and its ability to form hydrogen bonds or other interactions. For example, studies on 6-aryl-1,3-dihydrobenzimidazol-2-ones have shown that the nature of the aryl moiety is critical for their functional activity as progesterone (B1679170) receptor antagonists nih.gov.
Below is an illustrative data table of how substituent variations in analogous morpholine structures can affect biological activity.
| Compound Analogue | N-4 Substituent | C-6 Phenyl Substituent | Relative Biological Activity |
| Analogue 1 | Methyl | Unsubstituted | Baseline |
| Analogue 2 | Ethyl | Unsubstituted | Increased |
| Analogue 3 | Propyl | Unsubstituted | Decreased |
| Analogue 4 | Ethyl | 4-Chloro | Increased |
| Analogue 5 | Ethyl | 4-Methoxy | Decreased |
This table is illustrative and based on general principles of morpholine SAR; specific data for this compound analogues is not publicly available.
Rational Design and Synthesis of Morpholinone Libraries
The development of libraries of morpholinone derivatives is a key strategy for exploring the SAR of this scaffold and identifying compounds with improved therapeutic potential.
Systematic Exploration of N- and C-Substitutions
The synthesis of morpholinone libraries allows for a systematic investigation of the chemical space around the core scaffold e3s-conferences.orge3s-conferences.org. Synthetic strategies often involve the use of versatile building blocks that can be readily modified. For the this compound scaffold, this involves:
N-Alkylation: Starting with a primary or secondary amine precursor, a variety of alkyl groups can be introduced at the N-4 position using standard alkylation reactions. This allows for the exploration of different chain lengths, branching, and the introduction of other functional groups on the N-substituent.
C-Arylation: The C-6 phenyl group can be introduced through various cross-coupling reactions, such as Suzuki or Stille couplings, on a suitable morpholinone precursor. This enables the introduction of a wide range of substituted aryl and heteroaryl groups at this position.
Impact of Stereochemical Purity on Efficacy and Target Specificity
Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound nih.gov. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is itself a chiral entity nih.gov.
The (S)-configuration at the C-6 position is likely crucial for the observed biological activity. The alternative (R)-enantiomer may exhibit lower activity or even a different pharmacological profile. This is because the spatial orientation of the phenyl group and the rest of the molecule determines the precise fit within the binding site of the target protein. In the case of fenpropimorph, stereoselective metabolism has been observed, indicating that biological systems can differentiate between the enantiomers e3s-conferences.org.
The stereochemical purity of a drug candidate is therefore of utmost importance. The presence of the less active or inactive enantiomer can contribute to off-target effects and a less favorable therapeutic index. Stereoselective synthesis methods are therefore essential for producing enantiomerically pure morpholinone derivatives for biological evaluation nih.gov.
Mechanistic Insights from SAR Studies
The SAR data, even when drawn from analogous compounds, provides valuable insights into the mechanism of action of this compound.
Correlation between Molecular Structure and Ligand-Target Recognition
The structural features of the this compound scaffold suggest a specific mode of interaction with its biological target. By analogy with fenpropimorph, which inhibits sterol biosynthesis, it is plausible that this compound targets a specific enzyme in a biosynthetic pathway.
The key interactions likely include:
Hydrophobic Interactions: The N-ethyl group and the C-6 phenyl ring likely occupy hydrophobic pockets within the enzyme's active site.
Hydrogen Bonding: The morpholin-2-one carbonyl group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the active site.
Stereospecificity: The (S)-configuration at C-6 positions the phenyl group in a specific orientation that is complementary to the topology of the binding site, maximizing favorable interactions and leading to potent inhibition.
The following table summarizes the key structural features and their likely role in target recognition.
| Structural Feature | Likely Interaction with Target | Impact on Activity |
| N-Ethyl Group | Hydrophobic interaction | Modulates binding affinity |
| C-6 Phenyl Group | π-π stacking, hydrophobic interaction | Key for potency and selectivity |
| Morpholin-2-one Carbonyl | Hydrogen bond acceptor | Anchors the molecule in the active site |
| (S)-Stereocenter at C-6 | Precise spatial orientation | Determines stereospecific binding and efficacy |
Emerging Non Clinical Applications of S 4 Ethyl 6 Phenylmorpholin 2 One and Morpholinone Derivatives
Agricultural Chemistry Applications
The morpholine (B109124) and morpholinone chemical scaffolds are integral to the development of modern agrochemicals. e3s-conferences.orgnih.gov Their unique structural and biological properties have led to their use in creating effective solutions for crop protection. researchgate.net
Development of Next-Generation Agrochemicals and Fungicides
Morpholine derivatives are particularly prominent in the development of agricultural fungicides. e3s-conferences.orgwikipedia.org Many of these compounds function as ergosterol (B1671047) biosynthesis inhibitors, a key mechanism for controlling fungal growth in crops like cereals. wikipedia.org Research into morpholine-containing compounds aims to develop new insecticides, herbicides, and antiviral agents for plants, highlighting the versatility of this chemical class in agriculture. nih.govresearchgate.net The ongoing need for sustainable agricultural practices continues to drive the discovery of novel agrochemicals based on the morpholine structure. e3s-conferences.org
Material Science Contributions
The utility of morpholinone derivatives extends into material science, where their structural features are leveraged to create advanced materials with specialized properties. e3s-conferences.org
Advanced Building Blocks in Complex Organic Synthesis
Chiral morpholinones are recognized as important building blocks in organic synthesis, providing a scaffold for the construction of more complex molecules. acs.orgresearchgate.net
Strategic Use in the Construction of Natural Products and Macrocyclic Systems
The morpholinone ring is a key structural motif found in various biologically active molecules and serves as a valuable intermediate in the synthesis of complex natural products and other pharmacologically relevant compounds. acs.orgresearchgate.net Catalytic enantioselective methods for constructing chiral morpholinones are a subject of ongoing research, as they provide access to enantiomerically pure compounds that can be used in the synthesis of larger, more complex molecular architectures. acs.orgepfl.ch
For example, a concise synthesis of the neurokinin-1 receptor antagonist L-742,694 features a catalytic enantioselective synthesis of a C3-substituted morpholinone as a key step. acs.org While the morpholinone scaffold is crucial in these synthetic strategies, the specific use of (S)-4-Ethyl-6-phenylmorpholin-2-one as a building block in the documented synthesis of natural products or macrocyclic systems has not been identified in the reviewed scientific literature.
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, and chiral morpholine derivatives have the potential to act in this capacity. researchgate.net Asymmetric hydrogenation, for instance, has been used to synthesize 2-substituted chiral morpholines with high enantioselectivity. researchgate.net These chiral morpholines can then be transformed into key intermediates for bioactive compounds. researchgate.net
The development of catalytic enantioselective methods to produce chiral morpholinones is an active area of research, as these compounds are valuable for asymmetric synthesis. acs.orgresearchgate.netthieme-connect.com These methods often aim to create morpholinones with high enantiomeric excess, which can then be used as chiral building blocks or ligands in subsequent reactions. thieme-connect.com While the general class of chiral morpholinones holds promise in asymmetric catalysis, there is no specific information in the reviewed literature detailing the use of this compound as a chiral auxiliary or ligand.
Future Perspectives and Interdisciplinary Research Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of morpholinones is a well-established area of research, but there remains a need for more efficient, stereoselective, and environmentally friendly methods. nih.gov Future research on (S)-4-Ethyl-6-phenylmorpholin-2-one could focus on developing novel synthetic strategies that improve yield, reduce waste, and offer greater control over stereochemistry.
Key areas for exploration include:
Catalytic Enantioselective Synthesis : The development of chiral catalysts, such as phosphoric acids, could enable the direct and highly selective synthesis of the (S)-enantiomer, bypassing the need for chiral resolution or the use of stoichiometric chiral auxiliaries. acs.org
Rearrangement Reactions : Investigating novel rearrangement reactions, such as the aza-benzilic ester rearrangement or Stevens rearrangements, could provide new pathways to construct the morpholinone core with diverse substitution patterns. researchgate.net
Multicomponent Reactions : Designing one-pot, multicomponent reactions would offer a more atom-economical and efficient approach to synthesizing complex morpholinone derivatives, reducing the number of synthetic steps and purification processes. researchgate.net
Flow Chemistry : The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound, minimizing reaction times and improving product consistency.
Integration of Artificial Intelligence and Machine Learning in Morpholinone Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govmdpi.com For this compound, these computational tools can be leveraged to explore its therapeutic potential more systematically.
Future applications of AI and ML could include:
Predictive Modeling : Using machine learning algorithms, such as graph neural networks, to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of novel analogs of this compound. astrazeneca.com
Virtual Screening : Employing AI-driven platforms to screen vast virtual libraries of morpholinone derivatives against various biological targets, identifying new potential therapeutic applications for this scaffold. nih.govmdpi.com
De Novo Drug Design : Utilizing generative AI models to design novel morpholinone structures with optimized potency and selectivity for specific biological targets, based on the core structure of this compound. nih.gov
Transfer Learning : Applying knowledge gained from large datasets of existing drugs and bioactive molecules to improve the accuracy of predictive models for the less-studied class of morpholinones. astrazeneca.com
Exploration of Undiscovered Biological Pathways and Novel Therapeutic Areas
The morpholine (B109124) nucleus is present in a wide array of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antidepressant effects. researchgate.nete3s-conferences.org While the specific biological profile of this compound may not be extensively documented, its structure suggests potential for a broad range of therapeutic applications.
Future research should focus on:
High-Throughput Screening : Systematically screening this compound and its derivatives against a wide panel of biological targets, including kinases, G-protein coupled receptors, and ion channels, to uncover novel mechanisms of action. nih.gov
Phenotypic Screening : Utilizing cell-based phenotypic assays to identify compounds that produce a desired therapeutic effect without a preconceived target, which can help in discovering unprecedented biological pathways.
Investigating New Therapeutic Areas : Based on the known activities of other morpholine-containing compounds, exploring the potential of this compound in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. researchgate.net For instance, some morpholine derivatives have shown promise as mTOR inhibitors for cancer therapy. mdpi.com
Structure-Based Drug Design Strategies for Enhanced Potency and Selectivity
Structure-based drug design (SBDD) is a powerful strategy for optimizing lead compounds into potent and selective drug candidates. nih.gov Once a biological target for this compound is identified, SBDD can be employed to enhance its therapeutic properties.
Key SBDD approaches would involve:
X-ray Crystallography and NMR Spectroscopy : Determining the three-dimensional structure of the compound bound to its target protein to elucidate the key molecular interactions driving its activity.
Computational Docking and Molecular Dynamics : Using computer simulations to predict how modifications to the ethyl and phenyl substituents on the morpholinone ring will affect binding affinity and selectivity. mdpi.com
Structure-Activity Relationship (SAR) Studies : Synthesizing a focused library of analogs to systematically probe the relationship between chemical structure and biological activity, leading to the identification of derivatives with improved potency and reduced off-target effects. e3s-conferences.orgnih.gov This could lead to the development of highly selective inhibitors, such as those seen for PI3 kinase. nih.gov
Synergistic Applications in Nanotechnology and Biotechnology
The convergence of nanotechnology and biotechnology offers exciting opportunities to enhance the delivery and efficacy of therapeutic agents. nih.gov this compound could be integrated into advanced delivery systems to overcome challenges such as poor solubility or non-specific biodistribution.
Potential interdisciplinary applications include:
Nanocarrier Encapsulation : Formulating this compound within nanocarriers like liposomes, polymeric nanoparticles, or micelles to improve its pharmacokinetic profile, protect it from degradation, and enable targeted delivery to diseased tissues. nih.gov
Targeted Drug Delivery : Functionalizing the surface of these nanocarriers with ligands (e.g., antibodies, peptides) that specifically recognize receptors on target cells, thereby increasing the local concentration of the drug and minimizing systemic exposure. nih.gov
Biomaterial Integration : Incorporating the compound into biocompatible materials such as hydrogels for sustained local release in applications like tissue engineering or localized cancer therapy. nih.gov
Development of Probes : Attaching fluorescent dyes or other reporter molecules to this compound could create valuable research tools for studying its biological targets and pathways within living cells. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
